![molecular formula C9H22O3Si B14513439 (2R)-3-{[tert-Butyl(dimethyl)silyl]oxy}propane-1,2-diol CAS No. 63121-18-6](/img/structure/B14513439.png)
(2R)-3-{[tert-Butyl(dimethyl)silyl]oxy}propane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-((tert-Butyldimethylsilyl)oxy)propane-1,2-diol is an organic compound that features a silyl ether protecting group. This compound is often used in organic synthesis due to its stability and reactivity under various conditions. The presence of the tert-butyldimethylsilyl group provides steric hindrance, which can influence the reactivity of the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((tert-Butyldimethylsilyl)oxy)propane-1,2-diol typically involves the protection of a diol using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature. The reaction can be summarized as follows:
Diol+tert-Butyldimethylsilyl chlorideBase(R)-3-((tert-Butyldimethylsilyl)oxy)propane-1,2-diol
Industrial Production Methods
On an industrial scale, the production of ®-3-((tert-Butyldimethylsilyl)oxy)propane-1,2-diol follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
®-3-((tert-Butyldimethylsilyl)oxy)propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkanes or other reduced species.
Substitution: The silyl ether group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Tetrabutylammonium fluoride (TBAF) can be used to remove the silyl ether group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alkanes.
Wissenschaftliche Forschungsanwendungen
®-3-((tert-Butyldimethylsilyl)oxy)propane-1,2-diol has several applications in scientific research:
Chemistry: Used as a protecting group in organic synthesis to prevent unwanted reactions at hydroxyl sites.
Biology: Employed in the synthesis of biologically active molecules and natural products.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of ®-3-((tert-Butyldimethylsilyl)oxy)propane-1,2-diol involves the stabilization of reactive intermediates through the steric and electronic effects of the tert-butyldimethylsilyl group. This stabilization allows for selective reactions to occur at other functional groups within the molecule. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-3-((tert-Butyldiphenylsilyl)oxy)propane-1,2-diol
- ®-3-((Trimethylsilyl)oxy)propane-1,2-diol
- ®-3-((Triisopropylsilyl)oxy)propane-1,2-diol
Uniqueness
®-3-((tert-Butyldimethylsilyl)oxy)propane-1,2-diol is unique due to the specific steric hindrance and electronic effects provided by the tert-butyldimethylsilyl group. This makes it particularly useful in reactions where selective protection and deprotection of hydroxyl groups are required.
Eigenschaften
CAS-Nummer |
63121-18-6 |
|---|---|
Molekularformel |
C9H22O3Si |
Molekulargewicht |
206.35 g/mol |
IUPAC-Name |
(2R)-3-[tert-butyl(dimethyl)silyl]oxypropane-1,2-diol |
InChI |
InChI=1S/C9H22O3Si/c1-9(2,3)13(4,5)12-7-8(11)6-10/h8,10-11H,6-7H2,1-5H3/t8-/m1/s1 |
InChI-Schlüssel |
HLZIALBLRJXNQN-MRVPVSSYSA-N |
Isomerische SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H](CO)O |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


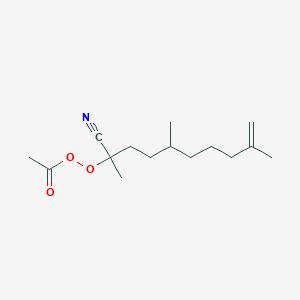

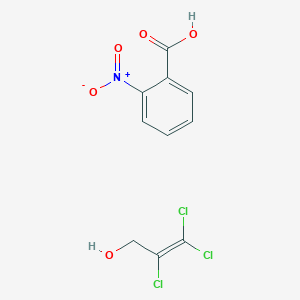
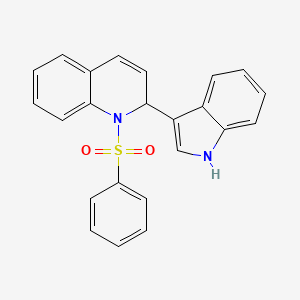
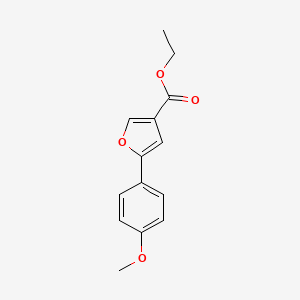
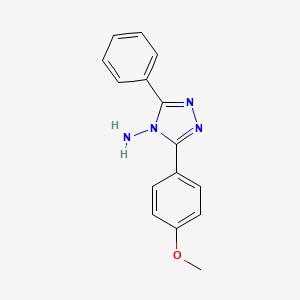
![1-[2-(2,2-Dichlorocyclopropyl)ethenyl]-4-nitrobenzene](/img/structure/B14513380.png)
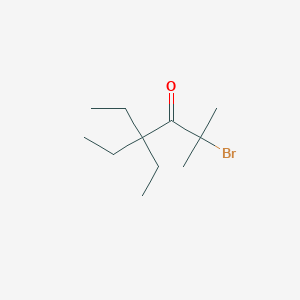
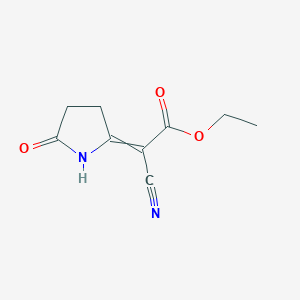

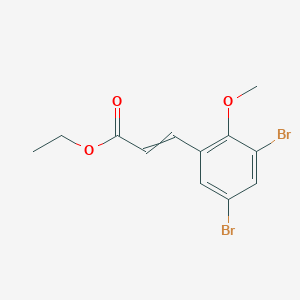

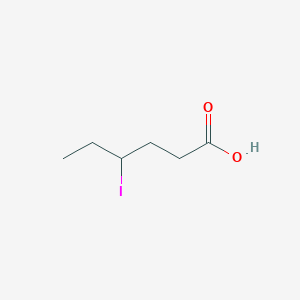
![2-{[(5-Methylthiophen-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B14513426.png)
